2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium
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Overview
Description
2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of three isopropyl groups attached to a benzenesulfonic acid moiety, along with a triphenylsulfonium group. Its structure imparts distinct reactivity and stability, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium typically involves multiple steps, starting with the preparation of the benzenesulfonic acid derivative. One common method includes the sulfonation of 2,4,6-triisopropylbenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base to obtain the sulfonic acid. The triphenylsulfonium group can be introduced through a reaction with triphenylsulfonium chloride under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and catalysts.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium involves its interaction with molecular targets through its sulfonic acid and triphenylsulfonium groups. These interactions can lead to the modulation of biochemical pathways, affecting cellular processes. The compound’s reactivity allows it to form covalent bonds with specific biomolecules, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triisopropylbenzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a triphenylsulfonium group.
Benzenesulfonic acid, 4-methyl-, 1-methylethyl ester: Contains a methyl group and an ester linkage, differing in both structure and reactivity.
Uniqueness
2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium is unique due to its combination of sulfonic acid and triphenylsulfonium groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biomolecules or other chemical entities .
Properties
CAS No. |
197447-16-8 |
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Molecular Formula |
C33H38O3S2 |
Molecular Weight |
546.8 g/mol |
IUPAC Name |
triphenylsulfanium;2,4,6-tri(propan-2-yl)benzenesulfonate |
InChI |
InChI=1S/C18H15S.C15H24O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h1-15H;7-11H,1-6H3,(H,16,17,18)/q+1;/p-1 |
InChI Key |
USMVHTQGEMDHKL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)[O-])C(C)C.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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